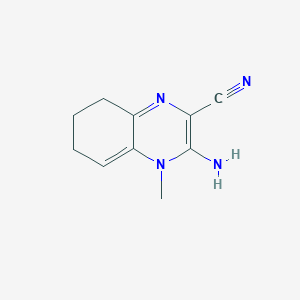

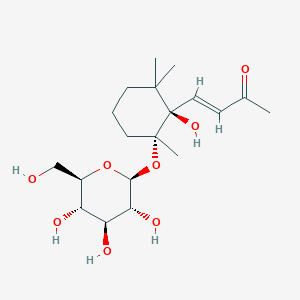

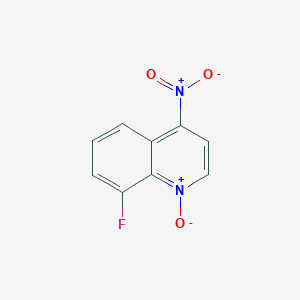

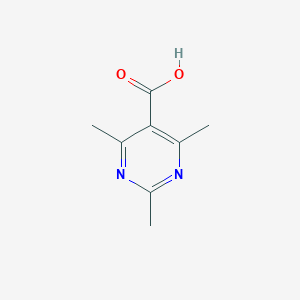

2,4,6-Trimethylpyrimidine-5-carboxylic acid

Descripción general

Descripción

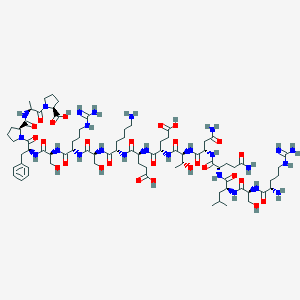

El clorhidrato de berbamina es un alcaloide bisbencilisoquinolina derivado de la planta Berberis amurensis. Es conocido por su amplia gama de efectos farmacológicos, incluyendo propiedades antiinflamatorias, anticancerígenas y antivirales . Este compuesto es particularmente notable por su capacidad para inhibir el crecimiento de varias células cancerosas y su potencial como agente antiviral contra el SARS-CoV-2 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El clorhidrato de berbamina se puede sintetizar a través de una serie de reacciones químicas que involucran el aislamiento de berbamina de las especies de Berberis, seguido de su conversión a la forma de dihidrocloruro. La ruta sintética generalmente implica el uso de solventes como etanol, cloroformo y acetona, y las condiciones de reacción incluyen mantener temperaturas y niveles de pH específicos .

Métodos de producción industrial: En entornos industriales, el clorhidrato de berbamina se produce mediante la extracción a gran escala de plantas de Berberis, seguida de la síntesis química para lograr la pureza y la forma deseadas. El proceso involucra múltiples pasos de purificación para garantizar que el compuesto cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones: El clorhidrato de berbamina experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de derivados oxidados.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, lo que da como resultado formas reducidas del compuesto.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo dando como resultado la formación de nuevos derivados

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios ácidos y bases para reacciones de sustitución. Las condiciones generalmente implican temperaturas controladas y niveles de pH para garantizar los resultados de reacción deseados .

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos del clorhidrato de berbamina, cada uno con propiedades farmacológicas únicas .

Aplicaciones Científicas De Investigación

El clorhidrato de berbamina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

El mecanismo de acción del clorhidrato de berbamina involucra múltiples objetivos y vías moleculares:

Inhibición de la actividad de NF-κB: El clorhidrato de berbamina inhibe la actividad de NF-κB, un complejo proteico involucrado en las respuestas inflamatorias e inmunitarias.

Inducción de la apoptosis: Induce la apoptosis en las células cancerosas al modular varias vías de señalización, incluidas las vías JAK/STAT y CAMKII/c-Myc.

Actividad antiviral: Inhibe la entrada de virus en las células huésped al bloquear la fusión de las membranas virales y celulares.

Compuestos similares:

Jatrorrizina: Un compuesto con propiedades antimicrobianas y antiinflamatorias, a menudo utilizado en la medicina tradicional.

Singularidad del clorhidrato de berbamina: El clorhidrato de berbamina destaca por sus potentes actividades anticancerígenas y antivirales, particularmente su capacidad para inhibir la infección por SARS-CoV-2. Su mecanismo de acción único, que involucra la inhibición de NF-κB y la inducción de la apoptosis, lo convierte en un compuesto valioso tanto en las aplicaciones de investigación como en las terapéuticas .

Comparación Con Compuestos Similares

Berberine: Another alkaloid derived from Berberis species, known for its antimicrobial and anti-inflammatory properties.

Palmatine: An alkaloid with similar pharmacological effects, including anti-cancer and anti-inflammatory activities.

Jatrorrhizine: A compound with antimicrobial and anti-inflammatory properties, often used in traditional medicine.

Uniqueness of Berbamine Dihydrochloride: Berbamine dihydrochloride stands out due to its potent anti-cancer and antiviral activities, particularly its ability to inhibit SARS-CoV-2 infection. Its unique mechanism of action, involving the inhibition of NF-κB and induction of apoptosis, makes it a valuable compound in both research and therapeutic applications .

Propiedades

IUPAC Name |

2,4,6-trimethylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-4-7(8(11)12)5(2)10-6(3)9-4/h1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDANIHGQXLGSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30527351 | |

| Record name | 2,4,6-Trimethylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30527351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108397-75-7 | |

| Record name | 2,4,6-Trimethylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30527351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.